![molecular formula C23H33N3O6 B12515965 1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine CAS No. 817620-36-3](/img/structure/B12515965.png)
1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Hidroxifenil)propanoyl]-L-prolil-D-leucil-D-alanina es un compuesto peptídico sintético. Se caracteriza por la presencia de un grupo hidroxifenil, que es un derivado de la fenilalanina, y una secuencia de aminoácidos que incluye prolina, leucina y alanina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 1-[3-(4-Hidroxifenil)propanoyl]-L-prolil-D-leucil-D-alanina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el ácido 4-hidroxifenilpropanoico, la L-prolina, la D-leucina y la D-alanina.
Formación del enlace peptídico: El paso clave en la síntesis es la formación de enlaces peptídicos entre los aminoácidos. Esto generalmente se logra utilizando reactivos de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de una base como N-metilmorfolina (NMM).
Protección y desprotección: Los grupos protectores como tert-butiloxicarbonilo (Boc) o fluorenilmetoxicarbonilo (Fmoc) se utilizan para proteger los grupos amino durante la síntesis. Estos grupos se eliminan en la etapa final para producir el péptido deseado.
Métodos de producción industrial
La producción industrial de este compuesto implicaría la ampliación de la ruta sintética descrita anteriormente. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de péptidos en fase sólida (SPPS) podrían emplearse para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[3-(4-Hidroxifenil)propanoyl]-L-prolil-D-leucil-D-alanina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxifenil puede oxidarse para formar quinonas.
Reducción: Los grupos carbonilo en los enlaces peptídicos pueden reducirse a alcoholes.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se emplean comúnmente.
Sustitución: Las condiciones para la sustitución nucleofílica típicamente involucran bases como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3).
Productos principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y péptidos reducidos.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-[3-(4-Hidroxifenil)propanoyl]-L-prolil-D-leucil-D-alanina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de péptidos y proteínas más complejos.
Biología: Se estudia por su posible papel en las vías de señalización celular y las interacciones proteicas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de enfermedades relacionadas con la disfunción peptídica.
Industria: Se utiliza en el desarrollo de materiales y productos farmacéuticos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de 1-[3-(4-Hidroxifenil)propanoyl]-L-prolil-D-leucil-D-alanina involucra su interacción con objetivos moleculares específicos. El grupo hidroxifenil puede interactuar con enzimas y receptores, modulando su actividad. La secuencia peptídica puede imitar péptidos naturales, influyendo en las vías biológicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
1-[3-(4-Hidroxifenil)propanoyl]-L-prolil-L-leucil-L-alanina: Un compuesto similar con L-leucina en lugar de D-leucina.
3-(4-Hidroxifenil)-1-propanol: Un compuesto más simple con un grupo hidroxifenil y una cadena de propanol.
Unicidad
1-[3-(4-Hidroxifenil)propanoyl]-L-prolil-D-leucil-D-alanina es único debido a su secuencia específica de aminoácidos y la presencia de ambas formas L y D de aminoácidos. Esta configuración puede resultar en actividades biológicas e interacciones distintas en comparación con compuestos similares.
Propiedades
Número CAS |
817620-36-3 |
|---|---|
Fórmula molecular |
C23H33N3O6 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2S)-1-[3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H33N3O6/c1-14(2)13-18(21(29)24-15(3)23(31)32)25-22(30)19-5-4-12-26(19)20(28)11-8-16-6-9-17(27)10-7-16/h6-7,9-10,14-15,18-19,27H,4-5,8,11-13H2,1-3H3,(H,24,29)(H,25,30)(H,31,32)/t15-,18-,19+/m1/s1 |
Clave InChI |
GXNLRFMJXFPQRX-LZQZEXGQSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CCC2=CC=C(C=C2)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


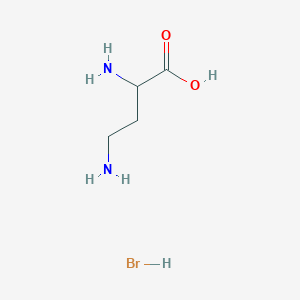
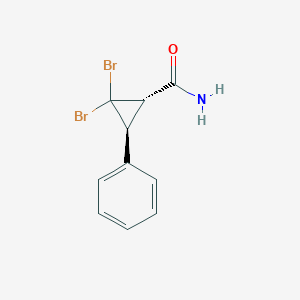

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
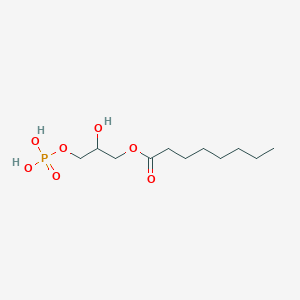

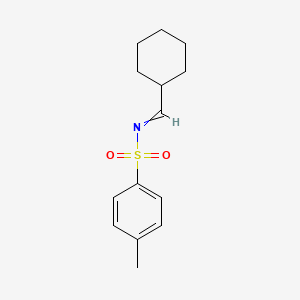

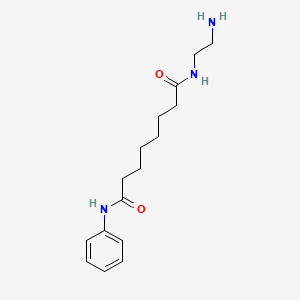
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)


